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Introduction
Nicotinamide Riboside (NR) is a naturally occurring pyridine-nucleoside form of vitamin B3 that

acts as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential

coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for

various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] A

decline in cellular NAD+ levels is associated with aging and a range of metabolic and

neurodegenerative diseases.[3][4] Supplementation with NAD+ precursors like NR has

emerged as a promising therapeutic strategy to augment NAD+ levels, thereby potentially

mitigating age-related physiological decline and disease.[2][3]

Nicotinamide Riboside Malate (NRM) is a salt of NR that is orally active and has been shown

to increase NAD+ levels, activate SIRT1 and SIRT3, enhance oxidative metabolism, and offer

protection against metabolic abnormalities induced by a high-fat diet.[5] This document

provides a detailed protocol for an animal model study designed to investigate the effects of

NRM in a diet-induced obesity (DIO) mouse model.

Preclinical Rationale and Study Objectives
Rationale: The prevalence of obesity and associated metabolic disorders, such as type 2

diabetes and non-alcoholic fatty liver disease, is a growing global health concern. The DIO

mouse model effectively mimics many of the metabolic dysregulations observed in human
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obesity.[3] By increasing cellular NAD+ levels, NRM is hypothesized to improve mitochondrial

function, enhance sirtuin activity, and promote metabolic homeostasis, thus ameliorating the

pathological consequences of a high-fat diet.

Primary Objectives:

To evaluate the effect of chronic NRM administration on NAD+ levels in blood and key

metabolic tissues (liver, skeletal muscle) of DIO mice.

To assess the impact of NRM on the expression and activity of SIRT1 and SIRT3 in the liver

and skeletal muscle.

To determine the effect of NRM on mitochondrial respiration in key metabolic tissues.

Secondary Objectives:

To monitor the effects of NRM on body weight, body composition, and glucose tolerance.

To assess the safety and tolerability of chronic NRM administration.
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Caption: NRM increases intracellular NAD+ levels, leading to the activation of sirtuins.

Experimental Design and Workflow
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A diet-induced obesity mouse model will be utilized to assess the efficacy of NRM.
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Caption: Experimental workflow from animal acclimation to final analysis.
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Caption: Logical flow from hypothesis to expected outcomes.

Experimental Protocols
Animal Model and Husbandry

Species: C57BL/6J mice (male, 8 weeks old).

Housing: Animals will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour

light/dark cycle.

Diet:

Standard Chow: Standard rodent chow.

High-Fat Diet (HFD): A diet with 45-60% of calories derived from fat.

Acclimation: Animals will be acclimated for one week on standard chow upon arrival.

Diet Induction: Following acclimation, mice (excluding the chow control group) will be placed

on the HFD for 8 weeks to induce obesity.

Treatment Groups and Administration
Group 1 (HFD Control): HFD + Vehicle (0.5% carboxymethylcellulose sodium in sterile

water) via oral gavage, daily for 12 weeks.

Group 2 (NRM Low Dose): HFD + NRM (200 mg/kg body weight) in vehicle via oral gavage,

daily for 12 weeks.

Group 3 (NRM High Dose): HFD + NRM (400 mg/kg body weight) in vehicle via oral gavage,

daily for 12 weeks.[5]

Group 4 (Chow Control): Standard Chow + Vehicle via oral gavage, daily for 12 weeks.

Preparation of NRM Solution: NRM will be suspended in 0.5% carboxymethylcellulose sodium

(CMC-Na) in sterile water. The solution should be prepared fresh daily.
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In-Life Measurements
Body Weight and Food Intake: Measured weekly.

Glucose Tolerance Test (GTT): Performed during week 11 of the treatment period.

Fast mice for 6 hours.

Measure baseline blood glucose from a tail snip.

Administer D-glucose (2 g/kg) via intraperitoneal injection.

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Tissue Collection and Processing
At the end of the 12-week treatment period, mice will be fasted for 6 hours and then

euthanized.

Collect blood via cardiac puncture. A portion should be collected in EDTA tubes for plasma

preparation, and another portion for whole blood NAD+ analysis.

Perfuse the circulatory system with saline.

Dissect and weigh liver and skeletal muscle (e.g., gastrocnemius).

Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C until

analysis.

NAD+ Level Measurement (LC-MS/MS Method)
This protocol is adapted from a validated LC-MS/MS method for quantifying NAD+ in mouse

blood and tissue.[5]

Materials:

Perchloric acid (0.5 N)

Internal standard solution (e.g., ¹³C₅-NAD+)
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LC-MS/MS system

Procedure:

For tissue samples, homogenize the frozen tissue in cold PBS.

To 25 µL of blood or tissue homogenate, add 10 µL of the internal standard solution.

Add 200 µL of 0.5 N perchloric acid to precipitate proteins.

Vortex for 5 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.

Transfer the supernatant for LC-MS/MS analysis.

Prepare a standard curve using a surrogate matrix (e.g., water) with known concentrations of

NAD+.

Quantify NAD+ levels based on the standard curve.

Western Blot for SIRT1 and SIRT3
Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-SIRT1, anti-SIRT3, anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescence substrate

Procedure:

Homogenize frozen liver or muscle tissue in RIPA buffer.

Determine protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane and visualize bands using a chemiluminescence detection system.

Quantify band intensity using densitometry software and normalize to the loading control.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is a general guideline for using a Seahorse XF Analyzer to measure oxygen

consumption rate (OCR) in isolated mitochondria or tissue biopsies.

Materials:

Seahorse XF Analyzer

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin

A)

Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate,

and glutamine)

Procedure for Tissue Biopsies:

Prepare fresh tissue biopsies (e.g., from liver) of a consistent size.

Place the tissue biopsies into the wells of a Seahorse XF plate containing pre-warmed assay

medium.

Equilibrate the plate in a CO₂-free incubator at 37°C for 1 hour.

Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP,

rotenone/antimycin A).
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Calibrate the Seahorse XF Analyzer.

Run the assay to measure basal OCR, followed by sequential injections of the inhibitors to

determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment

groups.

Table 1: Body Weight and Glucose Tolerance

Group
Initial Body
Weight (g)

Final Body
Weight (g)

Body Weight
Gain (g)

GTT AUC

HFD + Vehicle

HFD + NRM

(200 mg/kg)

HFD + NRM

(400 mg/kg)

| Chow + Vehicle | | | | |

Table 2: Tissue NAD+ Levels

Group Blood NAD+ (µM)
Liver NAD+
(nmol/g)

Muscle NAD+
(nmol/g)

HFD + Vehicle

HFD + NRM (200

mg/kg)

HFD + NRM (400

mg/kg)

| Chow + Vehicle | | | |
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Table 3: Sirtuin Expression (Relative to HFD + Vehicle)

Group Liver SIRT1 Liver SIRT3 Muscle SIRT1 Muscle SIRT3

HFD + Vehicle 1.0 1.0 1.0 1.0

HFD + NRM

(200 mg/kg)

HFD + NRM

(400 mg/kg)

| Chow + Vehicle | | | | |

Table 4: Mitochondrial Respiration Parameters (OCR, pmol/min/µg protein)

Group
Basal
Respiration

ATP-Linked
Respiration

Maximal
Respiration

Spare
Capacity

HFD + Vehicle

HFD + NRM

(200 mg/kg)

HFD + NRM

(400 mg/kg)

| Chow + Vehicle | | | | |

Safety Considerations
Based on preclinical studies of nicotinamide riboside, the no-observed-adverse-effect level

(NOAEL) in a 90-day rat study was determined to be 300 mg/kg/day. The proposed doses in

this study are within a range that has been previously tested in mice.[5] Standard laboratory

safety procedures should be followed during the handling of animals and chemicals. A material

safety data sheet (MSDS) for nicotinamide riboside malate should be consulted for specific

handling and safety information.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.aboutnad.com/blogs/studies/nicotinamide-riboside-dose-improves-metabolic-flexibility-preclinical-findings
https://www.benchchem.com/product/b15571242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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